9-epi-Cinchonine 9-epi-Cinchonine (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol is a cinchona alkaloid.
Brand Name: Vulcanchem
CAS No.: 485-70-1
VCID: VC0123151
InChI: InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Molecular Formula: C₁₉H₂₂N₂O
Molecular Weight: 294.4 g/mol

9-epi-Cinchonine

CAS No.: 485-70-1

Reference Standards

VCID: VC0123151

Molecular Formula: C₁₉H₂₂N₂O

Molecular Weight: 294.4 g/mol

9-epi-Cinchonine - 485-70-1

CAS No. 485-70-1
Product Name 9-epi-Cinchonine
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.4 g/mol
IUPAC Name (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Standard InChI InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
Standard InChIKey KMPWYEUPVWOPIM-YXUGBTPSSA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Description (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol is a cinchona alkaloid.
Synonyms cinchonine
cinchonine, hexaiodoTl(-2) (1:1), (9S)-isomer
cinchonine, hydrochloride, (9S)-isomer
cinchonine, monohydrochloride, (9S)-isomer
cinchonine, sulfate (2:1), (9S)-isomer
LA 40221
LA-40221
PubChem Compound 5702153
Last Modified Nov 11 2021
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